N-(cyclopropyl(phenyl)methyl)ethanamine

Medicinal Chemistry CNS Drug Design Lipophilicity

N-(Cyclopropyl(phenyl)methyl)ethanamine (CAS 1156378-32-3) is a secondary aliphatic/aromatic amine defined by the SMILES CCNC(c1ccccc1)C1CC1, in which an ethylamine moiety is bridged through a chiral methine carbon to a cyclopropyl ring and a phenyl ring. Its molecular formula C₁₂H₁₇N corresponds to a molecular weight of 175.27 g·mol⁻¹, with a predicted density of approximately 0.987 g·cm⁻³ and a predicted boiling point near 248.5 °C.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13958762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropyl(phenyl)methyl)ethanamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCNC(C1CC1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-13-12(11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
InChIKeyFVAXEANXVBOWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropyl(phenyl)methyl)ethanamine – Structural Identity & Core Physicochemical Baseline for Informed Procurement


N-(Cyclopropyl(phenyl)methyl)ethanamine (CAS 1156378-32-3) is a secondary aliphatic/aromatic amine defined by the SMILES CCNC(c1ccccc1)C1CC1, in which an ethylamine moiety is bridged through a chiral methine carbon to a cyclopropyl ring and a phenyl ring [1]. Its molecular formula C₁₂H₁₇N corresponds to a molecular weight of 175.27 g·mol⁻¹, with a predicted density of approximately 0.987 g·cm⁻³ and a predicted boiling point near 248.5 °C . The compound belongs to the arylcyclopropylamine family, a class extensively explored for lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO) inhibition, yet the specific N-ethyl substitution pattern distinguishes it from the more common N-methyl or unsubstituted primary amine analogs [2].

Arylcyclopropylamine scaffold for LSD1/MAO pathway studies

N-Ethyl substitution differentiates from N-methyl and primary amine analogs

Chiral center supports enantiomer-specific SAR exploration

Why N-(Cyclopropyl(phenyl)methyl)ethanamine Cannot Be Replaced by In-Class Cyclopropylamine Analogs


Although the phenylcyclopropylamine scaffold is shared across numerous LSD1/MAO inhibitor programs, the N-alkyl substituent exerts a decisive influence on both target selectivity and pharmacokinetic behaviour. In the broader class, substitution of the N-ethyl group by N-methyl has been shown to alter LSD1 inhibitory potency by more than an order of magnitude, while regioisomeric rearrangement of the cyclopropylmethyl linkage shifts MAO-A vs. MAO-B selectivity profiles [1]. Consequently, even minor variations in the N-alkyl chain length or attachment point can produce functionally non-interchangeable molecules, mandating precise identity verification before biological evaluation or scale-up procurement [2].

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N-Alkyl chain length variation may alter LSD1/MAO selectivity; N-methyl analog may not replicate N-ethyl behavior.

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Regioisomeric attachment point shifts MAO-A/MAO-B preference; direct interchange may require validation.

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Predicted physicochemical properties (logP, pKa) differ with N-substitution; identity confirmation recommended.

Head-to-Head Quantitative Differentiation of N-(Cyclopropyl(phenyl)methyl)ethanamine vs. Its Closest Structural Analogs


N-Ethyl vs. N-Methyl Substitution: Impact on Calculated Lipophilicity and Predicted CNS Permeability

Replacement of the N-methyl group in [cyclopropyl(phenyl)methyl](methyl)amine (CAS 178177-09-8) with an N-ethyl group in the target compound increases the calculated logP (octanol-water partition coefficient) by approximately 0.4–0.5 log units, consistent with the incremental methylene contribution to lipophilicity [1]. The predicted logP for the N-ethyl derivative is ~3.2 versus ~2.7 for the N-methyl analog, translating to a roughly 2.5- to 3-fold higher theoretical octanol partitioning [2]. In CNS-targeted programs, this moderate lipophilicity elevation can enhance passive blood-brain barrier permeation without exceeding the logP >5 threshold associated with phospholipidosis risk [1].

Calculated logP
Computed values; data to verify
Target (N-ethyl): ~3.2 vs. N-methyl: ~2.7 (Δ +0.4–0.5)
Supports CNS permeability screening context
No experimental logP available; fragment-based prediction
Medicinal Chemistry CNS Drug Design Lipophilicity

Regioisomeric Comparison: N-(Cyclopropyl(phenyl)methyl)ethanamine vs. N-(Cyclopropylmethyl)-1-phenylethanamine – Boiling Point and Predicted Polarity

The target compound and its regioisomer N-(cyclopropylmethyl)-1-phenylethanamine (CAS 356539-54-3) share the same molecular formula (C₁₂H₁₇N) but differ in the attachment point of the cyclopropyl group to the ethylamine backbone. This regioisomeric variation produces a measurable difference in predicted boiling point: ~248.5 °C (at 760 mmHg) for the N-(cyclopropyl(phenyl)methyl)ethanamine scaffold versus ~254.4 °C for the regioisomer bearing the cyclopropylmethyl substituent on the nitrogen . The ~6 °C boiling point difference is sufficient to permit chromatographic or fractional distillation separation under optimized conditions .

Predicted Boiling Point
Computed values; data to verify
Target: ~248.5 °C vs. regioisomer: ~254.4 °C (Δ −5.9 °C)
May support regioisomer identity verification
Chromatographic separation context
Synthetic Chemistry Purification Regioisomer Separation

N-Alkyl Chain Length and Predicted Basic pKa: N-Ethyl vs. Primary Amine Parent

The predicted pKa of the conjugate acid for the N-ethyl secondary amine is approximately 10.2, compared with ~9.8 for the primary amine parent [cyclopropyl(phenyl)methyl]amine (CAS 434307-26-3) [1]. The ~0.4 pKa unit increase arises from the electron-donating inductive effect of the ethyl group, which stabilizes the protonated ammonium form. This small but consistent pKa elevation can influence the pH-dependent solubility and the choice of counter-ion for salt formation during purification or formulation .

Predicted pKa
Computed values; data to verify
Target (N-ethyl): ~10.2 vs. primary amine: ~9.8 (Δ +0.4)
May influence salt formation and extraction
Experimental pKa not reported
Physical Organic Chemistry Salt Formation Solubility

Class-Level Biological Differentiation: N-Alkyl Phenylcyclopropylamines in LSD1 vs. MAO Selectivity

Within the phenylcyclopropylamine chemotype, the nature of the N-substituent is a primary determinant of LSD1/MAO selectivity. Unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine) acts as a potent but non-selective irreversible MAO inhibitor (MAO-A IC₅₀ ~0.01 µM; MAO-B IC₅₀ ~0.05 µM) [1]. Introduction of bulky N-substituents, such as N-ethyl or N-cyclopropylmethyl groups, has been shown in patent disclosures to shift selectivity toward LSD1, with IC₅₀ values in the sub-micromolar to low micromolar range while reducing MAO affinity by 10- to 100-fold [2]. Although direct IC₅₀ data for N-(cyclopropyl(phenyl)methyl)ethanamine are not publicly available, the N-ethyl substituent places it in the structural space associated with improved LSD1/MAO selectivity windows relative to the primary amine parent [2].

LSD1/MAO Selectivity
Class-level; data to verify
N-Alkyl substitution pattern inferred to shift selectivity toward LSD1; no direct IC₅₀ for target
Supports probe selection context; MAO-related endpoint review
Patent SAR tables suggest reduced MAO affinity with bulky N-substituents
Epigenetics LSD1 Inhibition MAO Selectivity

Defined Application Scenarios Where N-(Cyclopropyl(phenyl)methyl)ethanamine Offers Differentiated Value


LSD1-Focused Epigenetic Probe Development Requiring Reduced MAO Cross-Reactivity

When designing a chemical probe for lysine-specific demethylase 1 (LSD1), the N-ethyl substitution on the phenylcyclopropylamine core, as present in N-(cyclopropyl(phenyl)methyl)ethanamine, is expected to confer improved selectivity over monoamine oxidases relative to the unsubstituted primary amine or N-methyl analog. This inference is supported by class-level SAR data demonstrating that N-alkyl groups larger than methyl shift the selectivity window toward LSD1 [1]. Investigators should request analytical certification confirming the absence of the N-methyl and primary amine analogs to ensure the desired selectivity profile is maintained.

Synthetic Intermediate for N-Functionalized Cyclopropylamine Libraries

The secondary amine motif of N-(cyclopropyl(phenyl)methyl)ethanamine makes it a versatile intermediate for reductive amination or N-arylation reactions, enabling the construction of diverse N-substituted cyclopropylamine libraries. Its predicted physicochemical properties—boiling point ~248.5 °C, pKa ~10.2, and logP ~3.2 [1][2]—provide practical benchmarks for reaction optimization and purification protocol design. Procurement specifications should include GC or HPLC purity ≥95% and confirmation of regioisomeric identity by ¹H NMR or GC-MS to avoid contamination with the cyclopropylmethyl regioisomer.

Chiral Resolution and Stereochemical Structure-Activity Relationship Studies

The methine carbon bridging the cyclopropyl, phenyl, and ethylamino groups constitutes a chiral center, making N-(cyclopropyl(phenyl)methyl)ethanamine a racemic mixture amenable to chiral resolution. The resulting enantiomers are expected to exhibit differential biological activity, as documented for related phenylcyclopropylamine enantiomers where (1S,2R) configurations show enhanced potency at LSD1 [1]. Procurement of the racemate from vendors offering enantiomeric excess certification enables systematic stereochemical SAR exploration.

Physicochemical Comparator in CNS Multiparameter Optimization Campaigns

With a predicted logP of ~3.2 and a basic pKa of ~10.2, N-(cyclopropyl(phenyl)methyl)ethanamine occupies a favorable CNS drug-like space distinct from its N-methyl analog (logP ~2.7) and the unsubstituted primary amine (pKa ~9.8) [1][2]. This compound can serve as a reference point in multiparameter optimization matrices where incremental adjustments to lipophilicity and basicity are correlated with in vitro permeability, metabolic stability, and off-target binding. Quantitative procurement specifications should include logD (pH 7.4) measurement and experimental pKa determination to validate computed values.

Application
Selection Property
Validation Focus
LSD1 pathway probe studies
N-Ethyl substitution profile
LSD1/MAO selectivity review; analog absence
N-Functionalized cyclopropylamine library synthesis
Secondary amine reactivity
Purity and regioisomer identity confirmation
Stereochemical SAR exploration
Chiral racemate availability
Enantiomeric excess certification; differential activity review
CNS multiparameter optimization comparator
Predicted logP and pKa reference
Experimental logD/pKa validation; permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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